molecular formula C14H9NO5 B13437432 4-Nitrophenyl 4-formylbenzoate

4-Nitrophenyl 4-formylbenzoate

Cat. No.: B13437432
M. Wt: 271.22 g/mol
InChI Key: DRPWQWRXUPSARG-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-formylbenzoate is an organic compound that features both a nitrophenyl group and a formylbenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl 4-formylbenzoate can be synthesized through the esterification of 4-nitrophenol with 4-formylbenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes using automated reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-formylbenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and 4-formylbenzoic acid.

    Substitution: The formyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles such as amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines in the presence of a base.

Major Products Formed

    Reduction: 4-Aminophenyl 4-formylbenzoate.

    Hydrolysis: 4-Nitrophenol and 4-formylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 4-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-formylbenzoate involves its ability to undergo various chemical reactions, which can be exploited in different applications. For example, its reduction to 4-aminophenyl 4-formylbenzoate can be used in the synthesis of pharmaceuticals. The compound’s reactivity is primarily due to the presence of the nitro and formyl groups, which are susceptible to reduction and nucleophilic substitution, respectively .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenol: Similar in structure but lacks the formylbenzoate group.

    4-Formylbenzoic acid: Contains the formylbenzoate group but lacks the nitrophenyl group.

    4-Aminophenyl 4-formylbenzoate: A reduced form of 4-Nitrophenyl 4-formylbenzoate.

Uniqueness

This compound is unique due to the presence of both the nitrophenyl and formylbenzoate groups, which confer distinct chemical reactivity and versatility in various applications. This dual functionality makes it a valuable compound in synthetic chemistry and industrial processes .

Properties

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

(4-nitrophenyl) 4-formylbenzoate

InChI

InChI=1S/C14H9NO5/c16-9-10-1-3-11(4-2-10)14(17)20-13-7-5-12(6-8-13)15(18)19/h1-9H

InChI Key

DRPWQWRXUPSARG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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